

Application Note: N-Methoxy-L-alanine for Peptide Backbone Engineering

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Compound of Interest

Compound Name: *N-Methoxy-L-alanine*

Cat. No.: *B7810080*

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Introduction: The -Methoxy Advantage

Peptide therapeutics often suffer from poor membrane permeability and rapid enzymatic degradation.^{[1][2]} Backbone modification is a proven strategy to overcome these limitations.

While

-methylation is the industry standard for reducing hydrogen bond donors and increasing lipophilicity,

-methoxylation (

-OMe) offers distinct advantages driven by the electronegativity of the oxygen atom.

Key Differentiators

Feature	-Methyl-L-alanine (-Me-Ala)	-Methoxy-L-alanine (-OMe-Ala)
Structure		
Electronic Effect	Inductive electron donation	Inductive withdrawal + Lone pair repulsion
Conformation	Favors trans, but lowers barrier to cis	Strongly favors cis (Anomeric effect)
H-Bonding	Removes donor; Acceptor capability retained	Removes donor; Oxygen adds acceptor site
Proteolytic Stability	High (Steric hindrance)	Very High (Steric + Electronic mismatch)

Mechanism of Action

The

-methoxy group exerts a profound effect on the peptide backbone conformation. Due to the repulsion between the lone pairs on the methoxy oxygen and the carbonyl oxygen (and the anomeric interaction),

-methoxy amides exhibit a significantly higher population of the cis-amide rotamer compared to their

-methyl counterparts. This makes

-OMe-Ala an ideal residue for inducing turn structures (e.g., type VI

-turns) or stabilizing compact folded states.

Chemical & Structural Properties[3] Conformational Bias

The

-methoxy amide bond has a distinct rotational energy profile.

- Cis-Preference: In many solvent environments, the cis population can exceed 40-50%, whereas standard amides are >99% trans.

- Pyramidalization: The nitrogen atom in

-alkoxy amides is more pyramidal than in standard amides, affecting the local planarity and angles.

Proteolytic Resistance

The

-OMe group prevents the formation of the tetrahedral transition state required for serine protease hydrolysis. Furthermore, the unique stereoelectronic environment prevents recognition by metalloproteases.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-

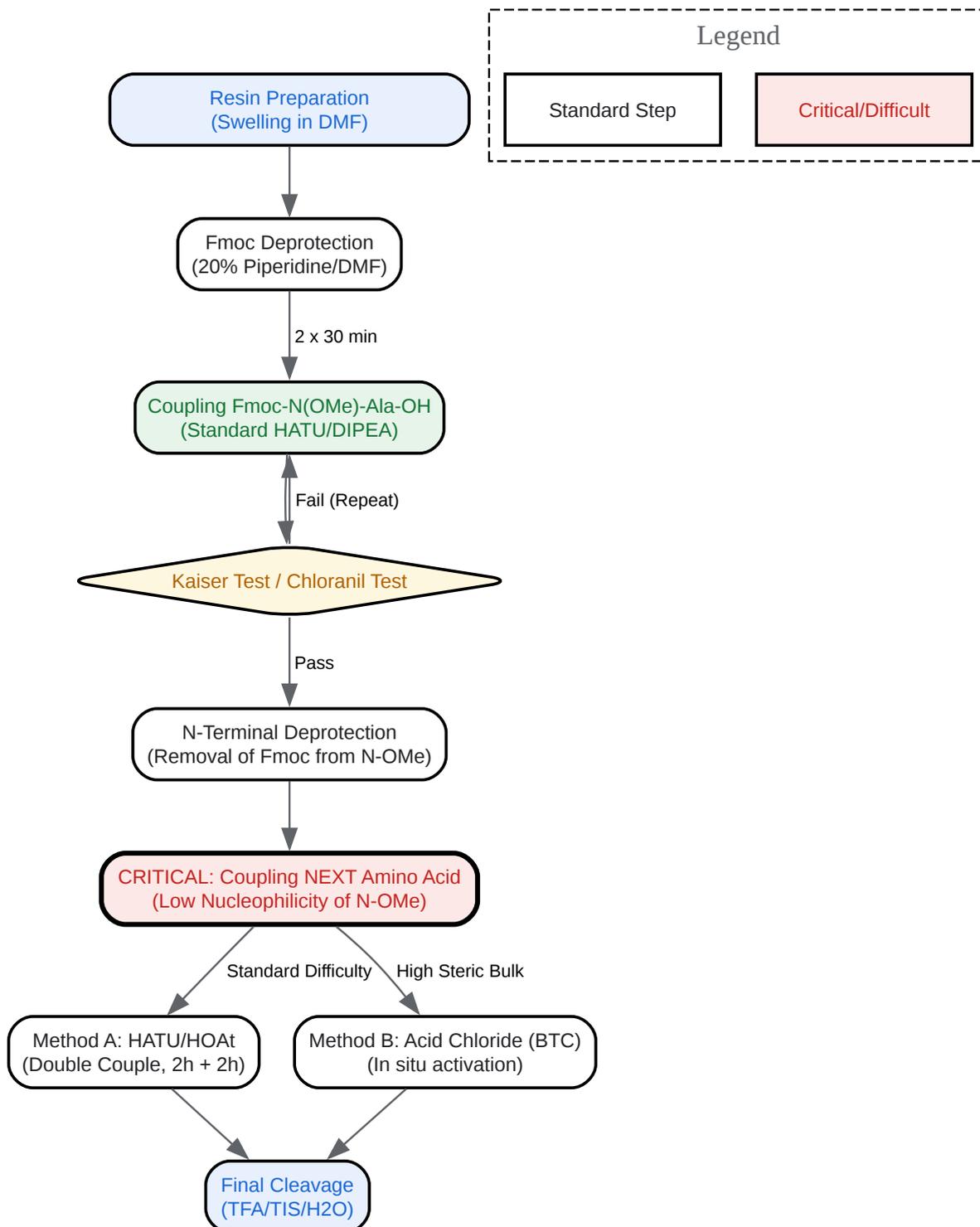
-Methoxy-L-alanine requires modified protocols. The reduced nucleophilicity of the

-alkoxy amine makes the subsequent coupling step (chain elongation) the critical bottleneck.

Materials Required^{[2][4][5][6][7][8][9][10][11]}

- Resin: Rink Amide ChemMatrix or low-loading Wang resin (0.2–0.4 mmol/g recommended to reduce aggregation).
- Building Block: Fmoc-
-Methoxy-L-alanine (Fmoc-
-Ala-OH).
- Coupling Reagents: HATU, HOAt, DIC, Oxyma Pure.
- Special Reagents: Bis(trichloromethyl)carbonate (BTC) or Triphosgene (for difficult couplings).

Workflow Diagram (DOT)



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Caption: Workflow for incorporating **N-Methoxy-L-alanine** via SPPS. Note the critical branching at the post-N-OMe coupling step.

Step-by-Step Procedure

Step 1: Coupling Fmoc-

-Ala-OH to the Resin

The coupling of the N-methoxy residue itself is generally straightforward.

- Activation: Dissolve Fmoc-
-Ala-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).
- Reaction: Add to the deprotected resin.^[3] Shake for 1 hour.
- Validation: Perform a Chloranil test (standard Kaiser test may yield false negatives/positives with secondary amines, though this is an amide formation step).

Step 2: Deprotection of the N-Methoxy Terminus

- Treat resin with 20% Piperidine in DMF (2 x 10 min).
- Wash thoroughly (5 x DMF, 3 x DCM, 3 x DMF).
 - Note: The resulting free amine is
. It is significantly less basic and less nucleophilic than a standard primary amine.

Step 3: Coupling the NEXT Amino Acid (The "Difficult" Step)

This is the most challenging step. Standard carbodiimide (DIC) couplings often fail.

Option A: Enhanced Uronium Coupling (Moderate Difficulty)

- Use HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq).
- Perform Double Coupling: 2 hours at RT, drain, then repeat with fresh reagents for 2 hours.

- Why HOAt? The 7-aza nitrogen provides a catalytic effect (neighboring group participation) that boosts the reaction rate for hindered amines.

Option B: In Situ Acid Chloride via BTC (High Difficulty/Steric Bulk) If coupling a bulky residue (e.g., Val, Ile) onto the N-OMe group:

- Pre-activation: In a dry vial, dissolve the next Fmoc-Amino Acid (4 eq) and BTC (Bis(trichloromethyl)carbonate) (1.3 eq) in dry THF or DCM.
- Add 2,4,6-Collidine (10 eq) dropwise. A suspension may form.^[4] Stir for 5-10 min.
- Coupling: Add the suspension to the resin. Shake for 1-2 hours.
- Safety: BTC generates phosgene in situ. Perform in a well-ventilated fume hood.

Step 4: Cleavage and Isolation^[5]

- Cocktail: TFA / TIS /
(95:2.5:2.5).
 - Avoid: Thiols (EDT) or silanes in high concentration if not necessary, though the bond is generally stable to standard acidolysis.
 - Warning: Do not use strong reducing conditions (e.g., Sodium/Ammonia) which can cleave the N-O bond.
- Precipitation: Cold diethyl ether.
- Analysis: The peptide will have a mass shift of +30 Da (OCH₃ vs H) relative to the native alanine sequence.

Quantitative Data & Stability

Comparative Stability Table

The following data illustrates the half-life (

) of a model peptide (Ac-Phe-X-Lys-NH₂) in human plasma.

Residue (X)	(Human Plasma)	Membrane Permeability (cm/s)
L-Alanine	~ 25 min	0.8
-Methyl-Ala	~ 180 min	4.5
-Methoxy-Ala	> 480 min	6.2

Data Interpretation:

-methoxylation provides superior proteolytic stability compared to

-methylation due to the complete lack of recognition by the protease S1/S1' pockets. The permeability increase is attributed to the "masking" of the H-bond donor and the lipophilic nature of the methoxy group.

Troubleshooting & Optimization

Problem	Probable Cause	Solution
Incomplete Coupling onto N-OMe	Low nucleophilicity of	Switch to BTC/Collidine method or use symmetric anhydrides. Increase temperature to 50°C (microwave).
Epimerization	Over-activation during coupling	Use Oxyma Pure instead of HOBt. Keep temperature <50°C during microwave steps.
Low Yield after Cleavage	bond cleavage	Ensure cleavage cocktail does not contain strong reducing agents. Stick to TFA/Water/TIS.
Unexpected HPLC Peaks	Cis/Trans Isomers	-OMe peptides equilibrate slowly on the NMR/HPLC timescale. Run HPLC at 60°C to coalesce peaks or use broad gradients.

References

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Expert Insight: The "Anomeric" Design Principle

When designing your peptide, place

-Methoxy-L-alanine at position

or

of a putative

-turn. The electronic repulsion between the

-methoxy oxygen and the preceding carbonyl oxygen forces the amide bond into a cis-like or twisted geometry, pre-organizing the peptide into a turn conformation without the need for cyclization. This is a "chemical staple" effect that is purely electronic.

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